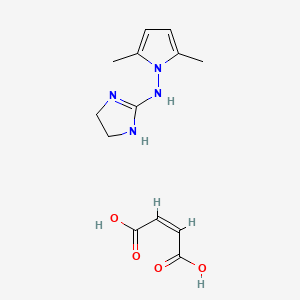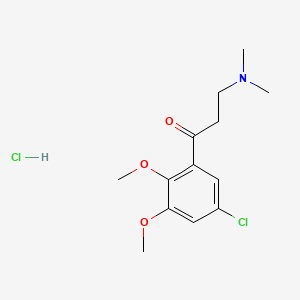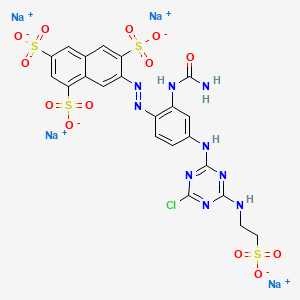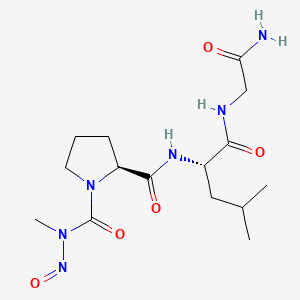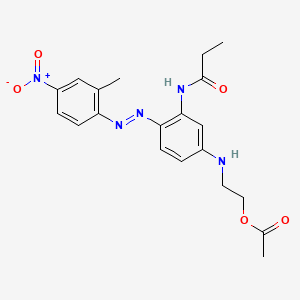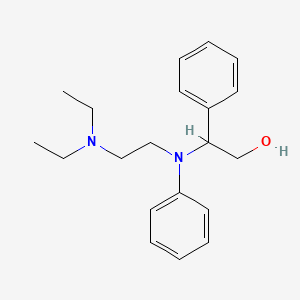
beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol: is a complex organic compound with a unique structure that combines aniline and phenethyl alcohol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol typically involves the reaction of phenethyl alcohol with N-(2-(diethylamino)ethyl)aniline. This reaction can be catalyzed by various agents, including acids or bases, depending on the desired reaction conditions. The reaction is usually carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various amines or alcohols, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study cellular processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phenethyl alcohol: A simpler compound with similar structural features but lacking the diethylaminoethyl and anilino groups.
N-(2-(Diethylamino)ethyl)aniline: Another related compound that shares the diethylaminoethyl and anilino groups but lacks the phenethyl alcohol moiety.
Uniqueness: Beta-(N-(2-(Diethylamino)ethyl)anilino)phenethyl alcohol is unique due to its combination of structural features from both phenethyl alcohol and N-(2-(Diethylamino)ethyl)aniline. This unique structure allows for a wide range of chemical reactions and applications that are not possible with the simpler related compounds.
Propriétés
Numéro CAS |
102600-05-5 |
|---|---|
Formule moléculaire |
C20H28N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[N-[2-(diethylamino)ethyl]anilino]-2-phenylethanol |
InChI |
InChI=1S/C20H28N2O/c1-3-21(4-2)15-16-22(19-13-9-6-10-14-19)20(17-23)18-11-7-5-8-12-18/h5-14,20,23H,3-4,15-17H2,1-2H3 |
Clé InChI |
PQRFUPGXJPSATD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(C1=CC=CC=C1)C(CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


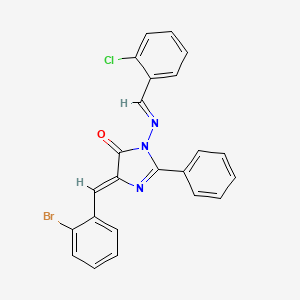

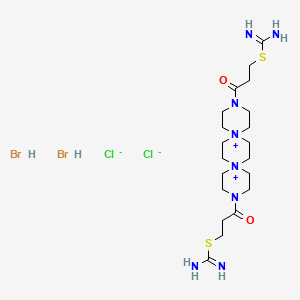
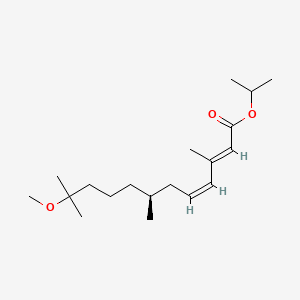
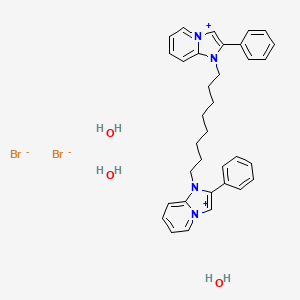

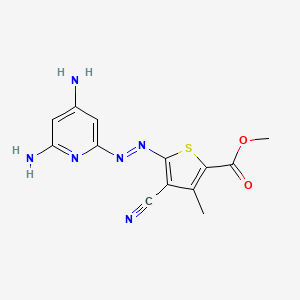
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
